molecular formula C12H22N4 B2733802 1-{[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1,4-diazepane CAS No. 1306605-72-0

1-{[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1,4-diazepane

Cat. No.: B2733802
CAS No.: 1306605-72-0
M. Wt: 222.336
InChI Key: JRKLITOJYXMBBV-UHFFFAOYSA-N
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Description

1-{[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1,4-diazepane is a heterocyclic compound featuring a diazepane ring fused with a pyrazole moiety

Preparation Methods

The synthesis of 1-{[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1,4-diazepane can be achieved through several routes. One common method involves the reaction of 1-(propan-2-yl)-1H-pyrazole-4-carbaldehyde with 1,4-diazepane in the presence of a reducing agent. The reaction typically proceeds under mild conditions, with the use of solvents such as ethanol or methanol to facilitate the reaction .

Chemical Reactions Analysis

1-{[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1,4-diazepane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the diazepane ring, where halogenated reagents can introduce new functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and halogenated compounds for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-{[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1,4-diazepane has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-{[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1,4-diazepane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

1-{[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1,4-diazepane can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific combination of the pyrazole and diazepane rings, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-[(1-propan-2-ylpyrazol-4-yl)methyl]-1,4-diazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N4/c1-11(2)16-10-12(8-14-16)9-15-6-3-4-13-5-7-15/h8,10-11,13H,3-7,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRKLITOJYXMBBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=C(C=N1)CN2CCCNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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